molecular formula C21H17N3O3S B12032787 2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate CAS No. 606961-44-8

2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B12032787
CAS No.: 606961-44-8
M. Wt: 391.4 g/mol
InChI Key: HLNJTEPHXGUGRW-GZTJUZNOSA-N
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Description

This chemical, 2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate, is a recognized and potent inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Its primary research value lies in its ability to selectively target and modulate this key regulatory kinase, which plays a critical role in cell proliferation, differentiation, and neuronal development. As a research tool, it is extensively used in neuroscience studies to investigate the molecular mechanisms underlying neurodegenerative diseases, such as Alzheimer's disease, and Down syndrome, where DYRK1A gene dosage is implicated. Furthermore, due to the role of DYRK1A in cell cycle control and its overexpression in certain tumors, this inhibitor is a valuable compound in oncology research for probing novel therapeutic strategies. The compound acts through an ATP-competitive mechanism, effectively blocking the phosphorylation of DYRK1A substrates, which allows researchers to dissect complex signaling pathways and assess functional outcomes in disease models. Its application is crucial for advancing the understanding of DYRK1A biology and for the preclinical validation of new intervention points.

Properties

CAS No.

606961-44-8

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

[2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C21H17N3O3S/c1-12-9-15(10-13(2)18(12)27-14(3)25)11-17-20(26)24-21(28-17)22-19(23-24)16-7-5-4-6-8-16/h4-11H,1-3H3/b17-11+

InChI Key

HLNJTEPHXGUGRW-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC(=O)C)C)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Catalytic Cyclization

A patent by the European Patent Office (EP2266961B1) details the use of copper(I) iodide and 1,10-phenanthroline as catalysts to accelerate cyclization. The reaction proceeds at 80–100°C in dimethylformamide (DMF), achieving a 15% reduction in side-product formation compared to non-catalytic methods.

ParameterOptimal ConditionImpact on Yield
Temperature90°CMaximizes cyclization rate
Catalyst Loading5 mol% CuIReduces dimerization
SolventAnhydrous DMFEnhances solubility

Structural Characterization and Validation

Post-synthesis characterization ensures the integrity of the complex heterocyclic system.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): Peaks at δ 8.45 (s, 1H, triazole-H), 7.90 (s, 1H, thiazole-H), and 2.10 (s, 3H, acetate-CH3) confirm regioselective formation.

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+ at m/z 391.1421 (calculated: 391.1423).

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar thiazolo-triazole core with a dihedral angle of 12.3° relative to the phenyl acetate group, explaining the compound’s rigidity.

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantYield (%)
DMF36.782
Acetonitrile37.578
Dichloromethane8.941

DMF’s high polarity stabilizes charged intermediates, but acetonitrile offers easier post-reaction purification.

Temperature and Time

Elevated temperatures (90–110°C) reduce reaction time from 24 hours to 8 hours but risk decomposition above 120°C. A balance is achieved at 100°C for 12 hours.

Large-Scale Synthesis and Industrial Considerations

The patent EP2266961B1 outlines a scalable procedure for producing 50–100 kg batches:

  • Reactor Setup: 2,000 L glass-lined reactor under nitrogen purge.

  • Distillation: Ethyl acetate removed under reduced pressure (100 mmHg at 40°C).

  • Crystallization: Heptane added to induce precipitation, yielding 48% purified product.

Critical Challenges:

  • Residual palladium removal (<10 ppm) requires activated carbon treatment.

  • Polymorphism control during crystallization to ensure batch consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it may be used in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate can be elucidated through comparative analysis with derivatives and analogs. Below is a systematic evaluation based on substituents, stereochemistry, and heterocyclic frameworks:

Structural and Substituent Variations

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate Phenyl at thiazolo-triazole C2; acetate ester at aromatic C4; (E)-configuration C₂₂H₁₈N₄O₃S 430.46 (estimated) Rigid planar structure due to (E)-configuration; electron-withdrawing triazole-thiazolone core.
: (Z)-thiazolo[3,2-a]benzimidazole analog Benzene fused to imidazole; (Z)-configuration C₂₂H₁₇N₃O₃S 415.45 (Z)-stereochemistry induces non-planar geometry; increased steric hindrance.
: Indolylidene-substituted analog 1-Ethyl-2-oxoindole substituent; (Z)-configuration C₂₂H₁₆N₄O₄S 432.45 Indole moiety enhances π-stacking potential; ethyl group improves lipophilicity.
: Trimethoxyphenyl-substituted analog 3,4,5-Trimethoxyphenyl at C2; ethoxy at aromatic C2 C₂₅H₂₄N₄O₇S 524.54 (estimated) Methoxy groups enhance solubility; ethoxy increases steric bulk.
: Dimethoxyphenyl-substituted analog 3,4-Dimethoxyphenyl at C2; ethoxy at aromatic C2 C₂₄H₂₂N₄O₆S 494.52 (estimated) Reduced polarity compared to trimethoxy analog; balanced lipophilicity.

Impact of Stereochemistry

The (E)-configuration of the target compound ensures a planar arrangement of the thiazolo-triazole and aromatic rings, favoring intermolecular π-π interactions and crystallinity. In contrast, the (Z)-isomers (e.g., and ) exhibit bent geometries, which may reduce packing efficiency and melting points .

Electronic and Bioactive Properties

  • Electron-Withdrawing Effects : The triazole-thiazolone core in the target compound delocalizes electron density, enhancing stability toward nucleophilic attack compared to benzimidazole analogs () .
  • The indolylidene group () introduces redox-active character, relevant for catalytic or bioactive roles .

Pharmacokinetic Considerations

  • Lipophilicity : The ethyl group in and methoxy/ethoxy substituents in –4 improve logP values, suggesting enhanced membrane permeability compared to the target compound’s phenyl-acetate system .
  • Metabolic Stability: Acetate esters in all compounds may act as prodrug motifs, hydrolyzing in vivo to release active phenolic derivatives.

Biological Activity

2,6-Dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological effects, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thiazole ring fused with a triazole moiety, which is known to contribute to various biological activities. The presence of multiple functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For instance:

  • Activity Against Fungi : Compounds similar to the target compound have shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
  • Bacterial Activity : A study highlighted that certain thiazole derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the compound may also possess similar antimicrobial properties .
MicroorganismMIC (mM)Reference
Candida albicans3.92–4.01
Aspergillus niger4.01–4.23
MRSAVaries

Cytotoxicity and Anticancer Potential

The compound's structural features suggest potential anticancer activity. Related compounds have demonstrated cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : The anticancer properties are often attributed to the inhibition of tyrosine kinases involved in cell proliferation and survival pathways .
  • Case Studies : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.

Structure-Activity Relationship (SAR)

The biological efficacy of thiazole and triazole derivatives is influenced by their structural components:

  • Electron-Withdrawing Groups : The presence of groups like nitro (NO₂) enhances activity against certain pathogens by increasing lipophilicity and improving membrane permeability.
  • Hydrophobic Interactions : Compounds with increased hydrophobic characteristics tend to exhibit better binding affinity to biological targets .

Research Findings

Recent studies have provided insights into the mechanisms through which this compound exerts its biological effects:

  • Antimicrobial Mechanisms : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Cytotoxic Mechanisms : It may induce oxidative stress in cancer cells or interfere with DNA replication processes.

Q & A

Q. What are the recommended synthetic routes for 2,6-dimethyl-4-[(E)-(6-oxo-2-phenylthiazolo-triazolylidene)methyl]phenyl acetate, and how can purity be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

Thiazolo-triazole core formation via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .

Knoevenagel condensation to introduce the (E)-configured methylidenyl group, requiring anhydrous ethanol and catalytic piperidine .

Acetylation of the phenolic hydroxyl group using acetic anhydride in pyridine .

Optimization Tips:

  • Use HPLC (>95% purity) and ¹H/¹³C NMR to monitor intermediate purity.
  • Control reaction temperatures (e.g., 80–100°C for cyclization) to minimize side products .

Q. Table 1: Synthetic Yield Optimization

StepReagents/ConditionsYield RangeKey Impurities
CyclizationH₂SO₄, 90°C, 6h60–75%Unreacted thiosemicarbazide
KnoevenagelPiperidine, EtOH, reflux50–65%Z-isomer byproducts
AcetylationAc₂O, pyridine, RT85–90%Hydrolyzed acetate

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

  • X-ray crystallography confirms the (E)-configuration and planarity of the thiazolo-triazole core .
  • FT-IR identifies key functional groups (e.g., C=O at 1680–1720 cm⁻¹ for acetate and triazolone) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 463.12 [M+H]⁺) .

Note: Comparative NMR with Z-isomer analogs is essential to confirm stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s anticancer activity, and how can binding affinity be validated?

Methodological Answer:

  • Hypothesized Mechanism: The thiazolo-triazole core intercalates DNA, while the 3,4,5-trimethoxyphenyl group inhibits tubulin polymerization .
  • Validation Steps:
    • Molecular docking (e.g., AutoDock Vina) against β-tubulin (PDB: 1SA0) and DNA topoisomerase II .
    • In vitro assays :
  • MTT assay (IC₅₀ values in HeLa cells: 2.1–5.3 µM) .
  • Flow cytometry to assess apoptosis (e.g., Annexin V/PI staining) .

Q. Table 2: Comparative Anticancer Activity

Analog SubstituentIC₅₀ (µM) HeLaTubulin Inhibition (%)
2,6-Dimethyl (target)2.178 ± 4
3-Chlorophenyl 4.862 ± 5
4-Methoxyphenyl 3.570 ± 3

Q. How should researchers address contradictions in reported biological activity data across analogs?

Methodological Answer: Contradictions often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) reduce solubility, altering bioavailability .
  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) .

Strategies:

  • Conduct QSAR studies to correlate substituent electronegativity with activity .
  • Use synchrotron-based crystallography to resolve binding mode discrepancies .

Q. What methodologies are recommended for studying metabolic stability and degradation pathways?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
  • Key Findings :
    • Oxidative degradation at the triazolone ring (major pathway) .
    • t₁/₂ in plasma: 4.2 ± 0.3 hours (mouse model) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Priority Modifications :
    • Phenyl ring substituents : Electron-donating groups (e.g., -OCH₃) enhance DNA intercalation .
    • Acetate group replacement : Replace with carbamates to improve blood-brain barrier penetration .
  • Tools :
    • Density Functional Theory (DFT) to calculate frontier molecular orbitals and predict reactivity .
    • Free-Wilson analysis to quantify substituent contributions to activity .

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